molecular formula C11H10N2OS B12512399 2-(Methylsulfanyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole

2-(Methylsulfanyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole

Cat. No.: B12512399
M. Wt: 218.28 g/mol
InChI Key: QOLJMFLTKXZKIA-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole is an organic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiosemicarbazide derivative with an appropriate aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Catalytic hydrogenation, lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced oxadiazole derivatives

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and the development of new materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

2-(Methylsulfanyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(Methylsulfanyl)-5-phenyl-1,3,4-oxadiazole: Lacks the phenylethenyl group, which may affect its chemical reactivity and biological activity.

    2-(Methylsulfanyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole: Contains a nitro group instead of a phenylethenyl group, which can significantly alter its properties and applications.

    2-(Methylsulfanyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole:

The unique combination of the methylsulfanyl and phenylethenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-methylsulfanyl-5-(2-phenylethenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C11H10N2OS/c1-15-11-13-12-10(14-11)8-7-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

QOLJMFLTKXZKIA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(O1)C=CC2=CC=CC=C2

Origin of Product

United States

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